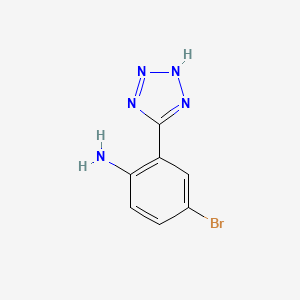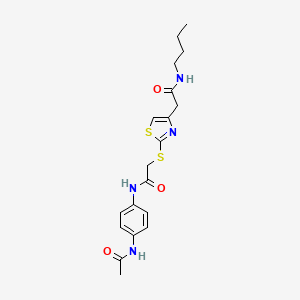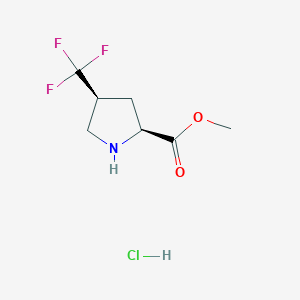
4-bromo-2-(1H-tetrazol-5-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-bromo-2-(1H-tetrazol-5-yl)aniline" is a brominated aniline derivative with a tetrazole ring. Aniline derivatives are important in various chemical syntheses due to their reactivity and ability to form complex structures. The presence of a tetrazole ring in the compound suggests potential applications in pharmaceuticals, as tetrazoles can mimic the carboxylate group and are often used in medicinal chemistry .
Synthesis Analysis
The synthesis of this compound likely involves the selective bromination of an aniline derivative. According to the research, aniline can be selectively brominated using molecular bromine adsorbed on zeolite 5A in carbon tetrachloride, which yields monobromoanilines . This method increases yield and selectivity, especially in the presence of organic bases. Although the exact synthesis of the compound is not detailed, similar methods could be applied to synthesize the brominated tetrazolyl aniline derivative.
Molecular Structure Analysis
While the provided papers do not directly discuss the molecular structure of this compound, they do provide insights into related structures. For instance, the crystal structure of a related compound, a 2-(1H-benzimidazol-2-yl)aniline CdII complex, shows a coordination of the metal atom by four nitrogen atoms from bidentate ligands and two nitrato oxygen atoms, forming a distorted octahedral geometry . This suggests that the molecular structure of this compound could also exhibit interesting coordination properties due to the presence of nitrogen atoms in the tetrazole and aniline moieties.
Chemical Reactions Analysis
The reactivity of tetrazolylhydrazones, which are structurally related to the tetrazole moiety in this compound, has been studied. When treated with bromine, these compounds yield hydrazidic bromides, which are less reactive and undergo solvolysis to form new triazolotetrazoles . This indicates that the bromine in the compound could potentially be involved in further chemical reactions, leading to the formation of new structures. Additionally, the presence of an aniline solvent can eliminate certain nucleophilic reactions, which could be relevant for the chemical behavior of this compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly reported in the provided papers. However, based on the properties of similar compounds, it can be inferred that the bromine atom would contribute to the compound's polarity and could affect its boiling and melting points. The tetrazole ring is known for its bioisosteric properties and its ability to engage in hydrogen bonding, which could influence the compound's solubility and stability .
Scientific Research Applications
Photophysical Applications
- Color Tuning in Iridium Complexes: 4-bromo-2-(1H-tetrazol-5-yl)aniline, when used as a ligand in iridium complexes, can influence the photophysical properties. The incorporation of this compound as a bromo-containing species in iridium(III) complexes allows for tuning of emission properties, spanning from blue-green to red emissions. This suggests its potential in the construction of polymetallic architectures and organic light-emitting devices (Stagni et al., 2008).
Biological Activity
- Antibacterial and Antifungal Applications: Compounds derived from this compound have shown significant antibacterial, antifungal, and anti-inflammatory activities. The structural modification of this compound, as demonstrated in various derivatives, can lead to remarkable biological properties, potentially useful in medical and pharmaceutical applications (Bhat et al., 2011).
Chemical Synthesis and Material Science
- Palladium-Catalyzed Reactions: The compound plays a role in palladium-catalyzed intramolecular carbometalation reactions, contributing to the synthesis of complex organic structures, such as dibenzoxapine derivatives. This indicates its utility in organic synthesis and the development of novel chemical entities (Richey & Yu, 2009).
Sensing and Detection
- Metal Ion Detection: Derivatives of this compound have been used in the development of probes for the detection of metal ions like Fe3+ in aqueous solutions. These probes exhibit a color change and fluorescence response upon interaction with specific ions, indicating their potential in environmental monitoring and analytical chemistry (Yanpeng et al., 2019).
Crystallography and Structural Analysis
- X-ray Diffraction Studies: The compound and its derivatives have been studied using X-ray powder diffraction, providing insights into their crystal structures. This information is valuable for understanding the material properties and for guiding the synthesis of related compounds (Goubitz et al., 2001).
Safety and Hazards
The safety information available indicates that “4-bromo-2-(1H-tetrazol-5-yl)aniline” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
4-bromo-2-(2H-tetrazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN5/c8-4-1-2-6(9)5(3-4)7-10-12-13-11-7/h1-3H,9H2,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATSHJCKVONEFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=NNN=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27398-52-3 |
Source


|
| Record name | 4-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3,3-dimethylpiperazin-2-one](/img/structure/B3001996.png)
![(2,3-dichlorophenyl)-[5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone](/img/structure/B3001998.png)
![Methyl 2-[1,3-dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B3001999.png)



![6-Chloro-4-[(3-fluoro-4-methylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B3002007.png)
![3-{3-[(2,4-Dichlorobenzyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B3002008.png)


![N-(3,4-diethoxyphenethyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B3002011.png)